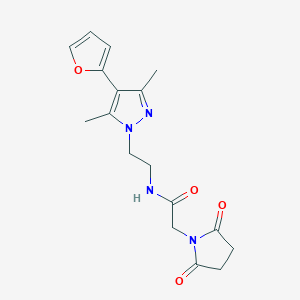![molecular formula C7H9NO B2717260 1-Methyl-2-oxabicyclo[2.1.1]hexane-4-carbonitrile CAS No. 2241128-92-5](/img/structure/B2717260.png)
1-Methyl-2-oxabicyclo[2.1.1]hexane-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-2-oxabicyclo[211]hexane-4-carbonitrile is a chemical compound with the molecular formula C7H9NO It is characterized by a bicyclic structure containing an oxirane ring and a nitrile group
Métodos De Preparación
The synthesis of 1-Methyl-2-oxabicyclo[2.1.1]hexane-4-carbonitrile typically involves the following steps:
Synthetic Routes: The compound can be synthesized through a series of organic reactions starting from readily available precursors. One common method involves the cyclization of a suitable precursor under specific conditions to form the bicyclic structure.
Reaction Conditions: The reaction conditions often include the use of catalysts, specific temperatures, and solvents to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound.
Análisis De Reacciones Químicas
1-Methyl-2-oxabicyclo[2.1.1]hexane-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group using reducing agents.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield amines.
Aplicaciones Científicas De Investigación
1-Methyl-2-oxabicyclo[2.1.1]hexane-4-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-Methyl-2-oxabicyclo[2.1.1]hexane-4-carbonitrile involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, influencing their activity.
Pathways Involved: It may be involved in metabolic pathways where it undergoes biotransformation to exert its effects.
Comparación Con Compuestos Similares
1-Methyl-2-oxabicyclo[2.1.1]hexane-4-carbonitrile can be compared with other similar compounds:
Similar Compounds: Compounds with similar bicyclic structures or functional groups, such as 1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid.
Uniqueness: The presence of both an oxirane ring and a nitrile group in the same molecule makes it unique compared to other compounds with only one of these features.
Propiedades
IUPAC Name |
1-methyl-2-oxabicyclo[2.1.1]hexane-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c1-6-2-7(3-6,4-8)5-9-6/h2-3,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYWGOFYUDIQHLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C1)(CO2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(2-(Benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3-(2,3-dimethoxyphenyl)urea](/img/structure/B2717178.png)
![2,5-Dioxaspiro[3.5]nonane-7-carboxylic acid](/img/structure/B2717179.png)

![2-{[1-(2,3-dimethoxybenzoyl)azetidin-3-yl]oxy}-6-(trifluoromethyl)pyridine](/img/structure/B2717183.png)

![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(1-hydroxycyclohexyl)acetic acid](/img/structure/B2717187.png)
![2-(benzo[d][1,3]dioxol-5-yl)-N-(4H-chromeno[4,3-d]thiazol-2-yl)acetamide](/img/structure/B2717188.png)



![8-(4-ethylphenyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2717194.png)
![3-[2-fluoro-4-(methoxycarbonyl)phenyl]propanoic acid](/img/structure/B2717197.png)

![N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-2-phenylacetamide hydrochloride](/img/structure/B2717200.png)
